5-chloro-2-hydroxy-1H-pyridin-4-one
Description
5-Chloro-2-hydroxy-1H-pyridin-4-one (CAS 103766-25-2), also known as Gimeracil, is a heterocyclic compound with the molecular formula C₅H₄ClNO₂ and a molecular weight of 145.54 g/mol . It is synthesized via a four-step process starting from malononitrile and 1,1,1-trimethoxyethane, achieving a high yield of 65.6% . Key physical properties include a melting point of 274°C (decomposition) and a boiling point of 281.9°C at 760 mmHg . The compound is notable for its role as a pharmaceutical intermediate, particularly in oncology, where it acts as a dihydropyrimidine dehydrogenase (DPD) inhibitor to enhance the efficacy of chemotherapeutic agents like tegafur .
Properties
IUPAC Name |
5-chloro-2-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C(C1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-1H-pyridin-4-one typically involves the chlorination of 2-hydroxy-1H-pyridin-4-one. One common method is the reaction of 2-hydroxy-1H-pyridin-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-hydroxy-1H-pyridin-4-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-1H-pyridin-4-one.
Reduction: Formation of 2-hydroxy-1H-pyridin-4-one.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-1H-pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an iron chelator, which can be useful in treating conditions like iron overload.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-1H-pyridin-4-one involves its ability to chelate metal ions, particularly iron. This chelation disrupts the availability of iron, which is essential for various biological processes, thereby exerting its effects. The compound interacts with molecular targets such as enzymes and receptors involved in iron metabolism and oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s pyridinone core with chlorine and hydroxyl substituents distinguishes it from analogues. Below is a comparison with key derivatives:
Physicochemical Properties
- Solubility : The hydroxyl group in this compound improves aqueous solubility compared to methyl- or aryl-substituted analogues (e.g., 5-Chloro-6-methyl-1H-pyrimidin-4-one) .
- Thermal Stability : The high melting point (274°C) of the target compound exceeds that of salts like 5-Chloropyrimidin-2(1H)-one hydrochloride, which may decompose at lower temperatures .
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